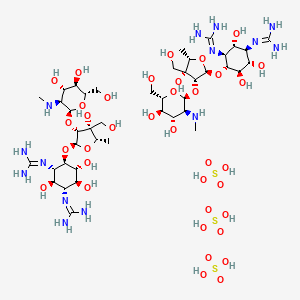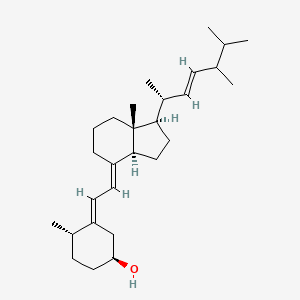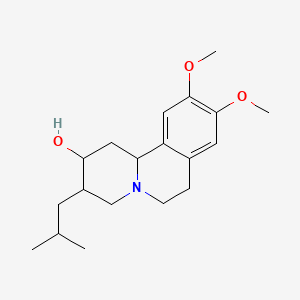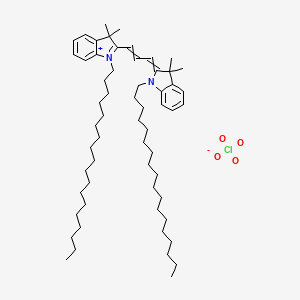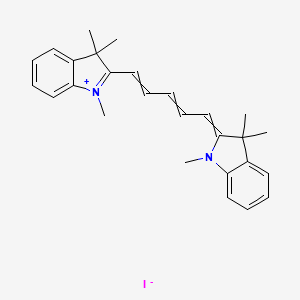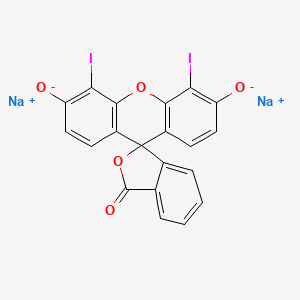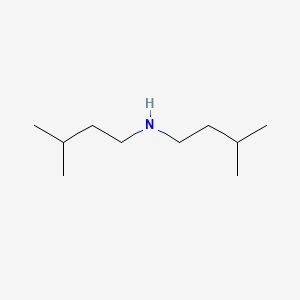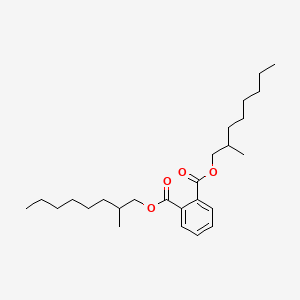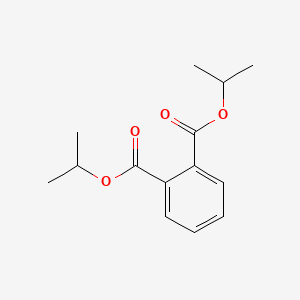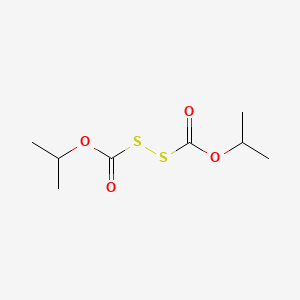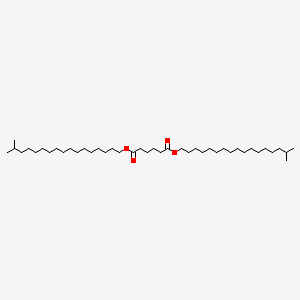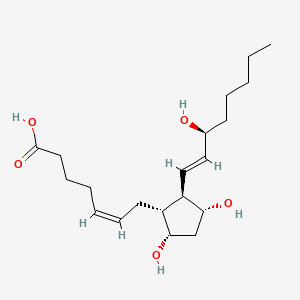
Dinoprost
Descripción general
Descripción
. Las prostaglandinas son compuestos lipídicos que tienen efectos similares a las hormonas en todo el cuerpo. El dinoprost desempeña un papel importante en el sistema reproductivo femenino, particularmente en la estimulación de las contracciones uterinas y la maduración cervical .
Mecanismo De Acción
El dinoprost ejerce sus efectos uniéndose a los receptores de prostaglandina en la superficie de las células diana. Esta unión activa vías de señalización intracelular que conducen a diversas respuestas fisiológicas. En el útero, el this compound estimula las contracciones miometriales al aumentar los niveles intracelulares de calcio . También promueve la maduración cervical al remodelar la matriz extracelular y aumentar el contenido de agua .
Aplicaciones Científicas De Investigación
El dinoprost tiene numerosas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como material de partida para sintetizar otros análogos de prostaglandina.
Biología: Se estudia por su papel en la señalización celular y la inflamación.
Industria: Se emplea en medicina veterinaria para controlar la salud reproductiva de los animales.
Análisis Bioquímico
Biochemical Properties
Dinoprost is a prostaglandin that plays a crucial role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing softening of the cervix and causing uterine contraction . It also stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the prostaglandin receptors . This compound stimulates myometrial contractions in the gravid uterus that are similar to the contractions that occur in the term uterus during labor . These contractions are usually sufficient to cause abortion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Approximately 10% of this compound recipients had transient diastolic blood pressure decreases of > 20 mmHg . These changes were transient in all cases observed and were not detrimental to the animal .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In repeat dose studies in rats, doses of 3.2 mg/kg/day by the intravenous route for 28 days produced no evidence of toxicity . The first signs of intolerance in a 6-day study were observed at 32 mg/kg, which included diarrhea and depression .
Metabolic Pathways
This compound is involved in several metabolic pathways . It is enzymatically dehydrogenated primarily in the maternal lungs and also in the liver .
Transport and Distribution
It is known that this compound stimulates myometrial contractions via its interaction with the prostaglandin receptors .
Subcellular Localization
It is known that this compound stimulates myometrial contractions via its interaction with the prostaglandin receptors .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El dinoprost se puede sintetizar a partir del ácido araquidónico, un ácido graso poliinsaturado. La síntesis implica varios pasos, incluida la formación de un intermedio de prostaglandina a través de reacciones de ciclación y oxidación. Los pasos clave incluyen:
Ciclación: El ácido araquidónico se cicla para formar un intermedio de prostaglandina.
Oxidación: El intermedio se oxida luego para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la cromatografía para la purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El dinoprost experimenta diversas reacciones químicas, entre ellas:
Oxidación: El this compound se puede oxidar para formar diferentes derivados de prostaglandina.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el this compound, lo que lleva a diferentes análogos.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente como agentes reductores.
Reactivos de sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diferentes análogos de prostaglandina con diversas actividades biológicas. Estos análogos a menudo se estudian por sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos Similares
Dinoprostone (Prostaglandina E2): Otra prostaglandina natural que se utiliza para inducir el parto y controlar la hemorragia posparto.
Misoprostol: Un análogo sintético de la prostaglandina E1 que se utiliza para fines similares pero con diferentes perfiles farmacológicos.
Singularidad del Dinoprost
El this compound es único en su acción específica sobre el miometrio y su capacidad para inducir fuertes contracciones uterinas. A diferencia del dinoprostone, que también tiene efectos de maduración cervical, el this compound es más potente para inducir el parto . El misoprostol, por otro lado, tiene un rango más amplio de aplicaciones, pero puede causar más efectos secundarios .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-YNNPMVKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Record name | dinoprost | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dinoprost | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022946 | |
| Record name | Dinoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |
| Record name | PROSTAGLANDIN F2ALPHA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/ | |
| Record name | PROSTAGLANDIN F2ALPHA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NATURAL FORM, CRYSTALS | |
CAS No. |
551-11-1, 23518-25-4 | |
| Record name | Prostaglandin F2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoprost [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Prostaglandin F2-alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12789 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dinoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROSTAGLANDIN F2ALPHA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25-35 °C | |
| Record name | PROSTAGLANDIN F2ALPHA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of dinoprost, and how does it exert its effects?
A1: this compound primarily targets the prostaglandin F2α receptor (FP receptor) [, , ]. Upon binding to the FP receptor, this compound initiates a cascade of intracellular signaling events, including the release of arachidonic acid and the activation of protein kinase C []. These downstream effects ultimately lead to luteolysis, the regression of the corpus luteum, a crucial event in the estrous cycle [, , , ].
Q2: How does the direct injection of this compound into the corpus luteum compare to intramuscular administration in terms of its effects on luteal function?
A2: Research suggests that direct injection of this compound into the corpus luteum can induce luteolysis at lower doses than those required for intramuscular administration []. This method also leads to a more rapid decline in progesterone levels and increased blood flow to the corpus luteum [].
Q3: How does this compound impact steroidogenesis within the corpus luteum?
A3: this compound, at a dosage of 2.5mg injected directly into the corpus luteum, effectively initiates the luteolytic cascade. This is evidenced by a decrease in the mRNA levels of steroidogenic acute regulatory protein (STAR), a key protein involved in steroidogenesis, alongside an increase in the mRNA levels of receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), indicators of necroptosis [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C20H32O5 and a molecular weight of 352.47 g/mol [].
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research does not delve into detailed spectroscopic data, this compound, like other prostaglandins, can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].
Q6: What are the primary applications of this compound in veterinary medicine?
A6: this compound is widely used for estrus synchronization, induction of abortion, and treatment of reproductive disorders in various species, including cows, sows, ewes, and mares [, , , , , , , ].
Q7: How effective is this compound in inducing abortion in swine?
A7: Studies indicate that the efficacy of this compound in inducing abortion in swine varies depending on the dosage and treatment regimen []. While a single dose of 20mg this compound tromethamine resulted in a 36.4% abortion rate, a two-dose regimen (10mg followed by another 10mg after 12 hours) achieved a 100% abortion rate [].
Q8: What factors can affect the efficacy of this compound in inducing luteolysis?
A8: Research highlights that the stage of the estrous cycle significantly impacts this compound's efficacy [, ]. For instance, corpora lutea in pigs were found to be refractory to both this compound and cloprostenol sodium at day 7 of the estrous cycle []. Additionally, higher progesterone levels at the time of this compound administration are associated with a greater likelihood of complete luteolysis [].
Q9: Is there evidence to suggest this compound can be used to treat conditions beyond reproductive issues in animals?
A9: While primarily known for its reproductive applications, research suggests potential for this compound in other areas. One study found that this compound, when administered before reperfusion in a rat model of ovarian ischemia-reperfusion injury, displayed protective effects. It achieved this by reducing cyclooxygenase-2 (COX-2) expression and decreasing hemorrhage in ovarian tissue, suggesting potential therapeutic applications in mitigating such injuries [].
Q10: How is this compound metabolized in the body?
A10: this compound is rapidly metabolized, primarily in the lungs, to form its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM) [, ].
Q11: Does the route of administration (intramuscular vs. intravulvosubmucous) affect the absorption and distribution of this compound?
A11: Contrary to the hypothesis that intravulvosubmucous (IVSM) administration might allow this compound to bypass the lungs, studies found no significant difference in serum concentrations of this compound or PGFM following IVSM and intramuscular (IM) injections []. This suggests that this compound, regardless of the administration route, reaches the systemic circulation before reaching the ovaries [].
Q12: What are the potential adverse effects associated with this compound administration?
A13: this compound administration can lead to various side effects, including increased sweating, diarrhea, colic, and transient increases in heart and respiratory rates in some animals []. Intramuscular injections can also cause localized tissue damage, potentially impacting meat quality in cattle [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


